molecular formula C11H13NO4S B14902919 4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid

Cat. No.: B14902919
M. Wt: 255.29 g/mol
InChI Key: SNMRSXRGGHCJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group and a carbonyl group, as well as a morpholine ring substituted with a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The specific conditions and reagents used can vary depending on the desired product and the scale of production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological targets, potentially leading to antimicrobial or anticancer effects. The morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid is unique due to its combination of a thiophene ring and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

4-(4-methylthiophene-3-carbonyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c1-7-5-17-6-8(7)10(13)12-2-3-16-4-9(12)11(14)15/h5-6,9H,2-4H2,1H3,(H,14,15)

InChI Key

SNMRSXRGGHCJAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C(=O)N2CCOCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.